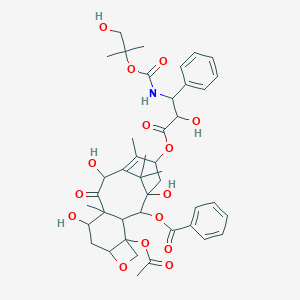

Docetaxel Hydroxy-tert-butyl-carbamate

Descripción general

Descripción

La arachidonilciclopropilamida es un compuesto sintético conocido por su función como agonista del receptor cannabinoide 1. Este compuesto se caracteriza por su alta selectividad y potencia hacia el receptor cannabinoide 1, lo que lo convierte en una herramienta valiosa en la investigación de cannabinoides .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La arachidonilciclopropilamida se sintetiza a través de una serie de reacciones químicas que implican la ciclopropilación de derivados del ácido araquidónico. El proceso normalmente implica los siguientes pasos:

Preparación del derivado del ácido araquidónico: El ácido araquidónico se convierte primero en un derivado apropiado, como un éster o una amida.

Ciclopropilación: El derivado se somete entonces a una ciclopropilación utilizando ciclopropilamina en condiciones controladas.

Purificación: El producto resultante se purifica utilizando técnicas cromatográficas para obtener arachidonilciclopropilamida pura.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis de arachidonilciclopropilamida a mayor escala probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: La arachidonilciclopropilamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la arachidonilciclopropilamida en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, en las que los grupos funcionales se sustituyen por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Normalmente se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar diversos nucleófilos y electrófilos según la reacción de sustitución deseada.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir compuestos totalmente saturados .

4. Aplicaciones en la investigación científica

La arachidonilciclopropilamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los agonistas del receptor cannabinoide.

Biología: El compuesto se emplea en experimentos para comprender el papel de los receptores cannabinoides en diversos procesos biológicos.

Medicina: Se investiga la arachidonilciclopropilamida por sus posibles efectos terapéuticos, particularmente en el manejo del dolor y la neuroprotección.

Industria: Se utiliza en el desarrollo de fármacos basados en cannabinoides y otros productos relacionados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : DHTBC retains the core structure of docetaxel while incorporating a hydroxy-tert-butyl-carbamate moiety. This modification enhances its solubility and bioavailability compared to traditional docetaxel formulations.

Mechanism of Action : Like docetaxel, DHTBC acts as a microtubule stabilizer. It binds to β-tubulin subunits, promoting microtubule assembly and preventing their depolymerization. This action disrupts the normal mitotic spindle function during cell division, leading to apoptosis in cancer cells. DHTBC's enhanced solubility may allow for more effective delivery to tumor sites with fewer side effects compared to conventional formulations .

Cancer Treatment

DHTBC is primarily investigated for its applications in treating various cancers, including:

- Breast Cancer : Studies show that DHTBC can enhance the efficacy of combination therapies with agents like doxorubicin and cyclophosphamide, improving patient outcomes and reducing adverse effects associated with traditional chemotherapeutics .

- Prostate Cancer : DHTBC has demonstrated significant cytotoxic activity against prostate cancer cell lines. Its formulation in nanoparticle systems allows for targeted delivery, minimizing damage to healthy tissues while maximizing therapeutic effects on tumor cells .

- Lung Cancer : Research indicates that DHTBC-loaded nanoplatforms can effectively target non-small cell lung cancer (NSCLC), enhancing drug accumulation in tumor tissues and improving overall treatment efficacy .

Nanotechnology Integration

The integration of DHTBC into nanotechnology platforms has revolutionized its application in oncology:

- Nanofibers and Nanoparticles : DHTBC is encapsulated in various nanocarriers such as electrospun nanofibers and lipid-based nanoparticles. These systems provide controlled release profiles, improve drug solubility, and enhance bioavailability, thereby reducing systemic toxicity .

- Targeted Delivery Systems : Utilizing nanoparticles allows for precise targeting of tumor cells while sparing healthy cells from the cytotoxic effects of chemotherapy. This targeted approach is particularly beneficial in treating aggressive cancers where conventional therapies often fail .

Case Studies

Mecanismo De Acción

La arachidonilciclopropilamida ejerce sus efectos uniéndose al receptor cannabinoide 1. Esta interacción activa el receptor, lo que lleva a una cascada de eventos de señalización intracelular. La activación del receptor cannabinoide 1 influye en diversos procesos fisiológicos, como la percepción del dolor, la regulación del apetito y el estado de ánimo. La alta selectividad del compuesto para el receptor cannabinoide 1 garantiza efectos específicos con interacciones fuera del objetivo mínimas .

Compuestos similares:

Arachidoniletanolamida:

Arachidonil-2-cloroetilamida: Otro agonista sintético del receptor cannabinoide con alta selectividad para el receptor cannabinoide 1.

Arachidonilglicina: Un compuesto endógeno que modula la actividad del receptor cannabinoide.

Unicidad: La arachidonilciclopropilamida es única debido a su grupo ciclopropilo, que aumenta su selectividad y potencia hacia el receptor cannabinoide 1. Esta característica estructural la distingue de otros compuestos similares y contribuye a su perfil farmacológico específico .

Comparación Con Compuestos Similares

Arachidonyl Ethanolamide:

Arachidonyl-2-chloroethylamide: Another synthetic cannabinoid receptor agonist with high selectivity for cannabinoid receptor 1.

Arachidonyl Glycine: An endogenous compound that modulates cannabinoid receptor activity.

Uniqueness: Arachidonylcyclopropylamide is unique due to its cyclopropyl group, which enhances its selectivity and potency towards cannabinoid receptor 1. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile .

Actividad Biológica

Docetaxel Hydroxy-tert-butyl-carbamate (DHTBC) is a derivative of docetaxel, a widely used chemotherapeutic agent known for its efficacy in treating various cancers. While DHTBC itself is not currently utilized therapeutically, it has garnered interest due to its potential biological activities and its role in the quality control of docetaxel formulations. This article explores the biological activity of DHTBC, including its mechanism of action, comparative efficacy, and relevant case studies.

Chemical Structure and Properties

DHTBC is characterized by the addition of a hydroxy-tert-butyl-carbamate group to the docetaxel molecule. The structural modification may influence its pharmacological properties, particularly its interaction with tubulin and its overall stability.

Docetaxel functions primarily through the stabilization of microtubules, preventing their depolymerization during cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The mechanism of DHTBC is believed to be similar; however, the specific impact of the hydroxy-tert-butyl-carbamate group on its biological activity remains under investigation. It is hypothesized that this modification may alter the binding affinity to tubulin or affect the drug's pharmacokinetics.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have shown that DHTBC retains some biological activity comparable to docetaxel in inhibiting cancer cell proliferation. For instance, in assays involving MCF-7 breast cancer cells, DHTBC demonstrated a dose-dependent inhibition of cell growth, although specific IC50 values have yet to be reported .

- Analytical Applications : DHTBC serves as a reference standard in analytical methods for quantifying docetaxel in pharmaceutical preparations. Its presence as an impurity necessitates careful monitoring during drug manufacturing processes .

- Comparative Pharmacokinetics : While docetaxel has a well-defined pharmacokinetic profile characterized by high protein binding (approximately 94%) and extensive metabolism via CYP3A4/5 enzymes , the pharmacokinetic properties of DHTBC are less understood and warrant further investigation.

Propiedades

Número CAS |

154044-57-2 |

|---|---|

Fórmula molecular |

C43H53NO15 |

Peso molecular |

823.9 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |

Clave InChI |

HABZZLXXUPZIJD-VCVYQWHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

SMILES canónico |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Sinónimos |

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.